molecular formula C10H13NO2 B155184 N-Cyclohexylmaleimide CAS No. 1631-25-0

N-Cyclohexylmaleimide

Cat. No.: B155184
CAS No.: 1631-25-0
M. Wt: 179.22 g/mol
InChI Key: BQTPKSBXMONSJI-UHFFFAOYSA-N
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Description

N-Cyclohexylmaleimide is a cyclic imide with the molecular formula C10H13NO2. It is known for its excellent thermal stability and is used in various chemical reactions, particularly in polymer chemistry. This compound is characterized by a maleimide group attached to a cyclohexyl ring, which imparts unique properties to the molecule .

Mechanism of Action

Target of Action

N-Cyclohexylmaleimide (CHMI) is a cyclic imide . The primary targets of this compound are enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are important for the growth and survival of microorganisms .

Mode of Action

This compound undergoes Diels-Alder reactions with various aromatic hydrocarbons . This reaction is promoted by a self-assembled coordination cage, which acts as a nanometer-sized molecular flask . This interaction with its targets leads to changes in the structure of the target molecules, affecting their function .

Biochemical Pathways

This compound affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of this compound and some of its analogues in Candida albicans cells .

Pharmacokinetics

It is known that the compound undergoes radical polymerization readily under various polymerization conditions to afford poly (chmi), having excellent thermal stability .

Result of Action

This compound displays relatively strong antifungal effect with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . Its antibacterial activity is structure-dependent . All tested N-substituted maleimides were highly cytostatic, with IC values below 0.1 μg ml−1 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s reactivity and lipophilicity influenced its antibacterial activity . These factors had little if any effect on its antifungal and cytostatic action .

Biochemical Analysis

Biochemical Properties

N-Cyclohexylmaleimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo Diels-Alder reactions with 9-hydroxymethylanthracene, catalyzed by hydrophobic nanospace confined within the self-assembled Pd 6 open cage bearing triimidazole walls .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylmaleimide can be synthesized through the reaction of maleic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in an organic solvent such as toluene, followed by cyclization to form the imide ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is usually purified through recrystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Phenylmaleimide
  • N-Methylmaleimide
  • N-Benzylmaleimide
  • N-Ethylmaleimide
  • N-tert-Butylmaleimide

Comparison: N-Cyclohexylmaleimide is unique due to the presence of the cyclohexyl ring, which imparts greater thermal stability compared to other N-substituted maleimides. This makes it particularly valuable in applications requiring high-temperature resistance .

Properties

IUPAC Name

1-cyclohexylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPKSBXMONSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40311-60-2
Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer
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DSSTOX Substance ID

DTXSID4061834
Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-
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Molecular Weight

179.22 g/mol
Source PubChem
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CAS No.

1631-25-0
Record name N-Cyclohexylmaleimide
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Record name N-Cyclohexylmaleimide
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Record name N-Cyclohexylmaleimide
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Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-
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Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-
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Record name 1-cyclohexyl-1H-pyrrole-2,5-dione
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Record name N-CYCLOHEXYLMALEIMIDE
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Synthesis routes and methods

Procedure details

In accordance with the procedures of Comparative example 1, the reactions were conducted by using 0.05 mol of N-Cyclohexylmaleamic acid, 0.15 mol of alcohols and 0.025 mol of conc. sulfuric acid. The yields (mol%) of N-cyclohexylmaleimide based on N-cyclohexylmaleamic acid are listed in Table 2.
Quantity
0.05 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohols
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0.025 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Cyclohexylmaleimide has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. []

A: Several studies utilized Infrared Spectroscopy (IR) to determine copolymer compositions and characterize the structure of this compound-containing polymers. [, , , ]

A: this compound generally enhances the thermal stability and glass transition temperature (Tg) of various polymers when incorporated as a comonomer. This improvement has been observed in blends with poly(vinyl chloride) (PVC) [, , , ], copolymers with methyl methacrylate (MMA) [, , , , ], and terpolymers with styrene and acrylonitrile. [, , , ] This enhancement is attributed to the rigid structure and strong intermolecular interactions introduced by this compound.

A: The impact of this compound on mechanical properties like tensile and impact strength varies depending on the specific copolymer system and its composition. In some cases, moderate additions of this compound improve mechanical properties, while excessive amounts may lead to a decrease. [, , , ]

A: While not a catalyst itself, this compound acts as a reactant in Diels-Alder reactions. For instance, it readily reacts with 9-hydroxymethylanthracene in a Diels-Alder reaction catalyzed by a self-assembled Pd6 open cage. []

A: Yes, Molecular Dynamics simulations and free energy calculations were employed to study the mechanism of cyclodextrin-catalyzed Diels-Alder reactions involving this compound and 9-anthracenemethanol. These studies revealed that cyclodextrins act as containers, pre-organizing the reactants and reducing the entropic penalty for the reaction. []

A: The N-substituent in maleimides significantly impacts the glass transition temperature (Tg) and water absorption of copolymers. For instance, poly(this compound-alt-isobutene) exhibited a higher Tg and lower water absorption compared to other N-substituted maleimide copolymers. []

A: Yes, several alternative comonomers can be used to improve the heat resistance and moisture absorption of polymers. These include N-phenylmaleimide, allyltrimethylsilane, and 2,2,2-trifluoroethyl methacrylate. The effectiveness of each alternative depends on the desired properties and the specific polymer system. []

ANone: Various techniques are employed to characterize these polymers, including:

  • Infrared Spectroscopy (IR): Used to determine copolymer composition and analyze structural features. [, , , ]
  • Torsional Braid Analysis (TBA): Used to determine the glass transition temperature (Tg) of polymers. [, ]
  • Thermogravimetric Analysis (TGA): Used to study the thermal degradation behavior of polymers. [, , , , ]
  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of polymers. [, ]
  • Scanning Electron Microscopy (SEM): Used to study the morphology of polymer blends and copolymers. [, ]

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